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CAS No.: 74209-34-0
Cat. No.: S589245

Documented Dosing Regimens for 3-Br 7-NI

The table below summarizes key dosing parameters from published animal studies to serve as a reference for

your experimental design.

Study Focus / Recommended Dosing
Route Reported Effects

Model Dose Schedule
Global Cerebral 20 mg/kg (post- Intraperitoneal  Immediately after  Significant
Ischaemia occlusion) (i.p.) occlusion, then at  neuroprotection against
(Gerbil model) 3,6, 24, and 48 ischemia-induced brain
[1] hours damage.
Spatial 20 mg/kg/day Intraperitoneal  Daily for 5 days Impaired spatial learning
Learning & (i.p.) and memory; no
Memory (Rat changes in locomotor
model) [2] [3] [4] activity or blood

pressure.
Sleep-Wake 10, 20, 40 mg/kg  Intraperitoneal  Single dose at Dose-dependent
Cycle (Rat (i.p.) start of light reduction in deep slow-
model) [5] period wave sleep.

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s589245?utm_src=pdf-body
https://www.smolecule.com/products/s589245?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/9237532/
https://pubmed.ncbi.nlm.nih.gov/25636602/
https://www.sciencedirect.com/science/article/abs/pii/S0091305715000246
https://www.ovid.com/journals/phbibe/pdf/10.1016/j.pbb.2015.01.013~the-effect-of-a-selective-neuronal-nitric-oxide-synthase
https://pubmed.ncbi.nlm.nih.gov/16023276/
https://www.smolecule.com/products/s589245?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Study Focus / Recommended Dosing

Route Reported Effects
Model Dose Schedule
Maternal 25 mg/kg Subcutaneous  Twice daily for 2 Significant reduction in
Aggression (s.c) days maternal aggression.
(Prairie vole
model) [6]

Experimental Protocol for Neuroprotection Studies

For a neuroprotection study in global cerebral ischaemia, you can adapt the following detailed methodology

[1]:

e Animal Model: Gerbils subjected to 5-minute bilateral carotid artery occlusion.
e Drug Preparation: Dissolve 3-Br 7-NI in a suitable vehicle. The studies searched do not specify the
vehicle used, but other research commonly uses solutions like 10% DMSO in saline [5].
e Dosing Protocol:
o Route: Intraperitoneal (i.p.) injection.
o Loading Dose: 40 mg/kg, administered immediately after the ischemic occlusion.
o Maintenance Doses: 20 mg/kg, administered at 3, 6, 24, and 48 hours after the initial dose.
e Assessment: Histological examination of neuronal death in the CA1 region of the hippocampus 5
days after surgery.

Critical Troubleshooting & FAQs

Here are solutions to common experimental challenges:

e Q: What is the vehicle for 3-Br 7-NI?

o A: While not specified in all neuroprotection studies, a 10% DMSO (Dimethyl Sulfoxide) in
saline solution has been successfully used to dissolve 3-Br 7-NI for intraperitoneal
administration in other experimental models [5]. Always run a vehicle control group to confirm
that the solvent itself does not cause effects.

¢ Q: Does 3-Br 7-NI affect basic physiological parameters?
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o A: At a dose of 20 mg/kg/day for 5 days, studies found no significant differences in mean
arterial blood pressure, systolic/diastolic pressure, or locomotor activity in rats [2] [3]. This
suggests that at this dosage, the compound's cognitive effects are not due to general systemic
impairment.

e Q: How specific is 3-Br 7-NI?

o A: 3-Br 7-Nl is recognized as a relatively selective inhibitor of heuronal NOS (nNOS) over
other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) [3] [7]. This selectivity
makes it a preferred tool for attributing effects to nNOS inhibition.

¢ Q: How can I confirm the effect is NO-dependent?

o A: To confirm that observed effects are due to NOS inhibition, you can perform a reversal
experiment using L-arginine, the precursor for nitric oxide synthesis. Research shows that co-
administration of L-arginine can significantly reverse the spatial memory deficits induced by 3-
Br 7-NI, confirming an NO-dependent mechanism [2] [4].

Mechanism of Action & Workflow

The following diagram illustrates the neuroprotective mechanism of 3-Br 7-NI in cerebral ischaemia and a

general experimental workflow.
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Mechanism of 3-Br 7-NI Neuroprotection | | General Experimental Workflow
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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